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A Head-to-Head Comparison of CCT365623 and PXS-5153A: Two Distinct Lysyl Oxidase

Inhibitors

Introduction
The lysyl oxidase (LOX) family of enzymes, comprising LOX and four lysyl oxidase-like

(LOXL1-4) proteins, are copper-dependent amine oxidases essential for the covalent cross-

linking of collagen and elastin in the extracellular matrix (ECM).[1][2] This cross-linking is

fundamental to providing structural integrity to tissues.[3] However, the dysregulation of LOX

activity is strongly implicated in the progression of fibrotic diseases and cancer.[1][3] In

pathological contexts, excessive LOX-mediated cross-linking leads to tissue stiffening, which

promotes fibrotic scarring and creates a microenvironment conducive to tumor growth and

metastasis.[3][4] Consequently, the LOX family has emerged as a critical therapeutic target.

This guide provides a head-to-head comparison of two prominent small molecule inhibitors:

CCT365623, a dual LOX/LOXL2 inhibitor primarily investigated for its anti-cancer properties,

and PXS-5153A, a potent and selective dual LOXL2/LOXL3 inhibitor developed for anti-fibrotic

therapies. We will objectively compare their mechanisms of action, in vitro potency,

pharmacokinetics, and preclinical efficacy, supported by experimental data and detailed

methodologies.
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Both CCT365623 and PXS-5153A inhibit the enzymatic function of LOX family members, but

they target different isoforms and exhibit distinct downstream effects.

PXS-5153A is a mechanism-based, irreversible inhibitor that potently and selectively targets

LOXL2 and LOXL3.[5][6] Its primary mechanism is the direct inhibition of collagen cross-linking,

thereby reducing the excessive ECM deposition and stiffness that characterize fibrotic

diseases.[5][7] By preventing the maturation of collagen fibers, PXS-5153A has been shown to

ameliorate fibrosis in preclinical models.[5][6]

CCT365623 is an orally active inhibitor of LOX and, to a lesser extent, LOXL2.[5][8] Its anti-

tumor mechanism extends beyond simple ECM modulation. CCT365623 has been shown to

regulate the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor progression.[9]

[10] By inhibiting LOX, CCT365623 disrupts the retention of EGFR on the cancer cell surface,

which in turn suppresses critical pro-survival signaling pathways like AKT.[8][11] This dual

action—remodeling the tumor microenvironment and suppressing oncogenic signaling—

underpins its efficacy in preclinical cancer models.[11][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://dcchemicals.com/coa/COA_DC26196.html
https://pubmed.ncbi.nlm.nih.gov/30536539/
https://dcchemicals.com/coa/COA_DC26196.html
https://www.medchemexpress.com/cct365623.html
https://dcchemicals.com/coa/COA_DC26196.html
https://pubmed.ncbi.nlm.nih.gov/30536539/
https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://dcchemicals.com/coa/COA_DC26196.html
https://www.medchemexpress.com/cct365623-hydrochloride.html
https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://www.icr.ac.uk/about-us/icr-news/detail/scientists-identify-new-way-of-attacking-breast-cancer
https://www.medchemexpress.com/PXS-5153A.html
https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://www.medchemexpress.com/cct365623-hydrochloride.html
https://bio-protocol.org/exchange/minidetail?id=3807771&type=30
https://bio-protocol.org/exchange/minidetail?id=3807771&type=30
https://www.researchgate.net/publication/329029706_The_lysyl_oxidase_like_23_enzymatic_inhibitor_PXS-5153A_reduces_crosslinks_and_ameliorates_fibrosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Matrix (ECM)

LOX Enzyme Action

Inhibitors

Pathological Outcomes

Pro-collagen /
Pro-elastin

Tropocollagen /
Tropoelastin

Proteolysis

LOX Family
(LOX, LOXL2, LOXL3)

Cross-linked Collagen
& Elastin (Stiff ECM)

Fibrosis

Cancer Progression
& Metastasis

 Oxidative
 Deamination 

CCT365623
(Targets LOX/LOXL2)

Inhibits

PXS-5153A
(Targets LOXL2/LOXL3)

Inhibits

Click to download full resolution via product page

Caption: General mechanism of LOX inhibition.
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The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. PXS-5153A

is significantly more potent against its target enzymes than CCT365623, exhibiting IC50 values

in the low nanomolar range.

Compound Target Enzyme IC50 Value (nM) Selectivity Profile

PXS-5153A LOXL2 < 40[10][13][14]

>40-fold vs. LOX &

LOXL1; >700-fold vs.

other amine oxidases.

[13][14]

LOXL3 63[10][13][14]

CCT365623 LOX 890 - 900[5][7][8] Dual inhibitor.

LOXL2 1,500[5] or 13*

*Note: A significant discrepancy exists for the CCT365623 IC50 against LOXL2, with one

source reporting a value of 13 nM and another reporting 1.5 µM (1,500 nM).[5][15] The higher

value is more consistent with its primary characterization as a LOX inhibitor.

Pharmacokinetic Properties
Both compounds are orally bioavailable, a key feature for clinical development. Their half-lives

are relatively short, with PXS-5153A showing a slightly longer half-life in preclinical species.

Compound Species
Oral Bioavailability
(F%)

Half-life (T½)

PXS-5153A Mouse 40%[13] ~1.1 hours (IV)[13]

Rat 10%[13] ~1.5 hours (IV)[13]

CCT365623 Mouse 45%[8] 0.6 hours (PO)[8]

Preclinical Efficacy
The distinct therapeutic applications for each inhibitor are supported by their efficacy in different

disease models.
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PXS-5153A (Anti-fibrotic): In a carbon tetrachloride (CCl4)-induced liver fibrosis model in

rats, oral administration of PXS-5153A (at 3 or 10 mg/kg) significantly reduced collagen

accumulation and suppressed the expression of key fibrotic genes.[13][16] It has also shown

efficacy in models of myocardial infarction by improving cardiac output.[6]

CCT365623 (Anti-cancer): In a mouse model of spontaneous breast cancer, daily oral

gavage of CCT365623 (70 mg/kg) significantly delayed the development of primary tumors

and suppressed the burden of lung metastases.[8][9]

Experimental Protocols
In Vitro LOX Activity/Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 of LOX inhibitors. The

assay measures hydrogen peroxide (H2O2), a byproduct of the LOX enzymatic reaction.

Reagent Preparation: A working solution is prepared containing a LOX substrate (e.g., a

specific peptide or recombinant collagen), horseradish peroxidase (HRP), and a fluorogenic

HRP substrate like Amplex Red in a suitable assay buffer.[17]

Inhibitor Incubation: Recombinant human LOX, LOXL2, or LOXL3 enzyme is pre-incubated

with varying concentrations of the test inhibitor (e.g., CCT365623 or PXS-5153A) for a set

period (e.g., 15-30 minutes) at 37°C.[17]

Reaction Initiation: The reaction is initiated by adding the LOX working solution to the

enzyme/inhibitor mixture.[18]

Signal Detection: The fluorescence intensity (Ex/Em = ~540/590 nm) is measured over time

in a kinetic mode. The rate of fluorescence increase is proportional to the H2O2 produced

and thus to LOX activity.[17][18]

Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50

value is calculated by fitting the data to a dose-response curve.
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Caption: Workflow for a fluorometric IC50 assay.
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In Vivo Carbon Tetrachloride (CCl4)-Induced Liver
Fibrosis Model (for PXS-5153A)
This model is used to evaluate the anti-fibrotic potential of compounds.

Disease Induction: Sprague Dawley rats are administered CCl4 (e.g., 0.25 μL/g in olive oil)

via oral gavage, three times per week for 6-8 weeks to induce liver fibrosis.[1][14]

Treatment Protocol: After an initial period of disease induction (e.g., 3 weeks), animals are

treated with PXS-5153A. Treatment is administered via daily oral gavage at doses of 3

mg/kg (low dose) or 10 mg/kg (high dose). A vehicle control group receives only the CCl4

and vehicle.[10][14]

Endpoint Analysis: At the end of the study, animals are euthanized. Blood is collected to

measure liver function enzymes (ALT, AST). Liver tissue is harvested for histological analysis

(e.g., Picrosirius Red staining to quantify collagen) and gene expression analysis of fibrotic

markers.[1][16]

In Vivo Spontaneous Breast Cancer Model (for
CCT365623)
This model assesses the efficacy of anti-cancer agents on tumor growth and metastasis in an

immune-competent setting.

Animal Model: A genetically engineered mouse model that spontaneously develops

mammary tumors which subsequently metastasize to the lungs is used (e.g.,

K14cre;Brca1F/F;p53F/F mice).[3][9]

Treatment Protocol: Once tumors are palpable, mice are randomized into treatment and

control groups. CCT365623 is administered at 70 mg/kg via daily oral gavage. The control

group receives the vehicle.[8]

Endpoint Analysis: Primary tumor volume is measured regularly. At the study endpoint, mice

are euthanized. The primary tumor is excised and weighed. Lungs are harvested to quantify

the metastatic burden, often through histological analysis or ex vivo imaging.[8][9]
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Conclusion
CCT365623 and PXS-5153A are both valuable chemical probes for interrogating the function of

the lysyl oxidase family, but they are optimized for different therapeutic applications.

PXS-5153A is a highly potent and selective inhibitor of LOXL2/LOXL3. Its mechanism is

directly tied to preventing pathological collagen cross-linking, and strong preclinical data

support its development as a potent anti-fibrotic agent.

CCT365623 is a moderately potent dual LOX/LOXL2 inhibitor. Its unique mechanism,

involving the disruption of EGFR signaling in addition to ECM modulation, makes it a

promising candidate for anti-cancer therapy, particularly for inhibiting tumor growth and

metastasis.

The choice between these inhibitors for research or therapeutic development will depend

entirely on the pathological context. PXS-5153A is the more suitable candidate for diseases

primarily driven by fibrosis, while CCT365623 represents a novel approach for cancers where

LOX and EGFR signaling are co-dependent drivers of progression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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